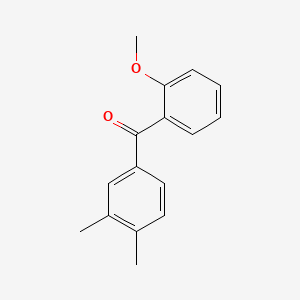

3,4-Dimethyl-2'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethyl-2’-methoxybenzophenone, also known as Oxybenzone, is an organic compound. It is a light yellow oil and is used in sunscreens and other personal care products.

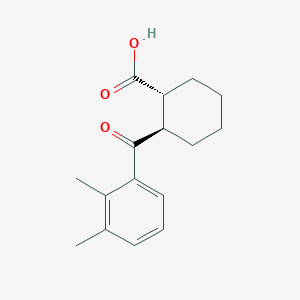

Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-2’-methoxybenzophenone is C16H16O2. It is a derivative of benzophenone . The structure of benzophenone derivatives involves a conjugated system where the hydroxyl group is hydrogen bonded to the ketone . This interaction contributes to their light-absorption properties .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Approaches : The compound has been involved in various synthesis processes. For example, it is synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate under specific conditions, yielding high purity and yield. This indicates its role in facilitating organic synthesis processes (Li Bin-dong, 2005).

- Microwave-Assisted Synthesis : Microwave methods have been used to synthesize 3,4-Dimethyl-2'-methoxybenzophenone, showing that this approach can reduce reaction time and improve yield, highlighting the compound's adaptability to advanced synthesis techniques (Zhou Xiao-yuan, 2010).

Photochemical Properties and Applications

- Photodynamic Therapy : Certain derivatives of 3,4-Dimethyl-2'-methoxybenzophenone show potential in photodynamic therapy for cancer treatment, owing to their good fluorescence properties and high singlet oxygen quantum yield. This suggests its significance in medical applications, particularly in oncology (M. Pişkin et al., 2020).

- Photobehavior Studies : Studies on the hydrogen abstraction by the excited triplet states of derivatives of this compound have been conducted, providing insights into its photochemical behavior. This has implications for understanding its interactions in various chemical environments (D. Jornet et al., 2011).

Environmental and Biological Interactions

- Environmental Analysis : Techniques have been developed for the detection of this compound in environmental water samples, indicating its environmental relevance and the need for monitoring its presence in ecosystems (N. Negreira et al., 2009).

- Biosynthesis Inhibition in Plants : It has been found to inhibit carotenoid biosynthesis in higher plant leaves under strong light, suggesting a potential application in agriculture or herbicide development (Yasuo Fujli et al., 2010).

Orientations Futures

One study examined the herbicidal action of 3,3’-dimethyl-4-methoxybenzophenone (NK-049) on the biosynthesis of photosynthetic pigments in higher plant leaves . The study suggested that NK-049 specifically inhibits the dehydrogenation process in carotene biosynthesis, which leads to the photodecomposition of chlorophylls under strong light to result in chlorosis . This could be a potential future direction for the use of this compound.

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-53-5 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.